molecular formula C11H12N2O3 B1398120 Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1045856-81-2

Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1398120
CAS No.: 1045856-81-2
M. Wt: 220.22 g/mol
InChI Key: IAFMEMVTCGKXEB-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound based on the 1H-pyrrolo[2,3-b]pyridine core, a structure commonly known as 7-azaindole. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its role as a bioisostere of purines, allowing it to mimic native biomolecules and interact with a variety of enzymatic targets . The 7-azaindole core is found in numerous pharmacologically active compounds and is a key building block for the development of antiproliferative agents, protein-kinase inhibitors, antiviral agents, and anti-inflammatory compounds . Specifically, derivatives of this scaffold have been synthesized and evaluated for their potent antiproliferative activity against various human cancer cell lines, with some analogues functioning as ATP-mimetic inhibitors for kinases like Abl and Src, or as inhibitors of DNA-replication related kinases such as Cdc7 . The methoxy and ethyl carboxylate substituents on this molecule provide handles for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel therapeutic candidates. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-5-7-4-8(15-2)6-12-10(7)13-9/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFMEMVTCGKXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Esterification Approach

A widely adopted route starts from substituted pyridine derivatives, which are reacted with diethyl oxalate in the presence of strong bases such as potassium ethoxide or potassium tert-butoxide to yield ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. The methoxy group is introduced via nucleophilic substitution of chloro precursors with sodium methoxide.

Step Reagents & Conditions Outcome Yield Reference
Reaction of methoxypyridine with diethyl oxalate Potassium tert-butoxide, EtOH, reflux Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate precursor 72–75%
Catalytic hydrogenation 10% Pd/C in ethanol, under hydrogen atmosphere Reduction of intermediates to target compound 85%

Catalytic Hydrogenation

Hydrogenation over palladium on charcoal (10% Pd/C) in ethanol is a key step to reduce nitro or halogenated intermediates to the desired ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This step is performed under inert atmosphere (argon) to minimize oxidation side reactions.

Hydrolysis and Further Functionalization

The ethyl ester group can be hydrolyzed under basic conditions (e.g., reflux with 2M NaOH or lithium hydroxide in ethanol/water mixtures) to yield the corresponding carboxylic acid, which serves as a versatile intermediate for further cyclizations or derivatizations.

Reaction Conditions Reagents Product Yield Reference
Reflux in ethanol/water with NaOH (2M) NaOH (1.7 mmol), 1–2 hours 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid 71–95%
Lithium hydroxide in ethanol/water, 16 h LiOH (5 mmol) Carboxylic acid derivative 82%

Cyclization to Complex Heterocycles

The carboxylic acid derivative can undergo intramolecular cyclization in the presence of coupling agents like EDCI and catalysts such as DMAP in anhydrous tetrahydrofuran (THF) to form bispyrido-pyrrolo-pyrazinedione ring systems.

Reaction Conditions Reagents Product Yield Reference
Anhydrous THF, EDCI (1.2 mmol), DMAP (2.3 mmol), 48 h EDCI, DMAP 6H,13H-Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione 60–75%
Preparation Step Key Reagents & Conditions Yield Range Notes
Formation of pyrrolo[2,3-b]pyridine core Diethyl oxalate, potassium tert-butoxide, methoxypyridine, EtOH 45–75% Base-mediated cyclization
Introduction of methoxy group Sodium methoxide substitution Incorporated in starting materials Via nucleophilic substitution
Catalytic hydrogenation 10% Pd/C, ethanol, H2 atmosphere Up to 85% Reduces nitro/halogen groups
Ester hydrolysis NaOH or LiOH in EtOH/H2O, reflux 71–95% Converts ester to acid
Cyclization to heterocycles EDCI, DMAP, anhydrous THF, RT 60–75% Forms complex fused rings
  • The cyclization proceeds via nucleophilic attack of the pyrrole nitrogen on activated acyl intermediates formed from diethyl oxalate and substituted pyridines.
  • Methoxy substitution at the 5-position enhances biological activity and influences the regiochemistry of cyclization.
  • Catalytic hydrogenation is critical for clean reduction of intermediates, yielding high purity final products.
  • Hydrolysis of the ester group under basic conditions proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate anion, which upon acidification precipitates the free acid.
  • Subsequent cyclization using EDCI/DMAP involves activation of the carboxylic acid to an acyloxyphosphonium intermediate, facilitating nucleophilic attack and ring closure.
  • NMR Spectroscopy (¹H and ¹³C NMR): Key for confirming regiochemistry and substitution patterns; methoxy protons appear around δ 3.7–4.0 ppm; ethyl ester protons show quartet and triplet signals at δ ~4.27 ppm and ~1.32 ppm respectively.
  • Mass Spectrometry (ESI-MS, HRMS): Confirms molecular weight and formula; typical m/z values correspond to protonated molecular ions.
  • X-ray Crystallography: Used to confirm fused ring structures and resolve ambiguities in regiochemistry.
  • Chromatographic Purification: Flash chromatography and recrystallization are standard for obtaining pure compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structural features allow for various chemical modifications that can lead to new derivatives with potential applications in pharmaceuticals and materials science.

Biology

The compound exhibits promising biological activities:

  • Anticancer Properties : Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cell lines, particularly breast cancer cells. This activity is attributed to its interaction with fibroblast growth factor receptors (FGFRs), which play a crucial role in cell signaling pathways related to growth and survival.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Medicine

The compound is being investigated for its therapeutic potential in targeting specific enzymes and receptors involved in various diseases. Its mechanism of action includes enzyme inhibition and modulation of signaling pathways that are critical for disease progression.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in drug development processes. Its ability to undergo various chemical reactions allows for the creation of diverse pharmaceutical agents with tailored properties.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. This finding highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Research focusing on the interaction between this compound and FGFRs revealed that it effectively inhibits FGFR-mediated signaling pathways. This inhibition leads to reduced cell proliferation in tumor models, suggesting its role as a therapeutic agent in conditions characterized by aberrant FGFR activity.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below highlights key analogs of ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, focusing on substituents, synthesis, and applications:

Compound Name Substituents Position Molecular Formula Key Properties/Applications References
This compound Methoxy (-OCH₃) 5 C₁₁H₁₂N₂O₃ Intermediate for drug discovery; hydrogenation-based synthesis (85% yield)
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Bromo (-Br) 6 C₉H₉BrN₂O₂ Used in Suzuki-Miyaura cross-coupling reactions; CAS 577711-94-5
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Methyl (-CH₃) 4 C₁₁H₁₂N₂O₂ CAS 91350-91-3; MW 220.23; medicinal chemistry intermediate
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Chloro (-Cl) 5 C₁₀H₉ClN₂O₂ Explored in heterocyclic synthesis; CAS 800401-62-1
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Dimethylaminomethyl (-CH₂N(CH₃)₂), Methoxy 3,5 C₁₄H₁₉N₃O₃ Enhanced solubility; potential CNS-targeting applications

Key Observations

  • Substituent Effects: Electron-Withdrawing Groups (Br, Cl): Bromo and chloro substituents (e.g., in ) enhance reactivity in cross-coupling reactions, making these analogs valuable for constructing complex architectures. Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl groups improve stability and modulate electronic properties, influencing binding affinity in drug candidates . Functionalized Side Chains: The dimethylaminomethyl group in introduces basicity and solubility, expanding pharmacological utility.
  • Ring Fusion Position :

    • Pyrrolo[2,3-b]pyridine derivatives (e.g., ) exhibit distinct electronic profiles compared to [3,2-b] or [2,3-c] fused systems (e.g., ), impacting reactivity and intermolecular interactions.

Research Findings and Implications

  • Reactivity : Bromo-substituted derivatives (e.g., ) are pivotal in palladium-catalyzed cross-couplings, enabling access to diverse heterocyclic libraries.
  • Biological Activity: Methoxy groups enhance membrane permeability, as seen in analogs targeting adenosine receptors .
  • Structural Insights : X-ray crystallography (using SHELX software ) confirms the planar geometry of the pyrrolopyridine core, critical for π-π stacking in drug-receptor interactions.

Biological Activity

Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities that can be attributed to its structural properties. The compound has been primarily studied for its interactions with various enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

Key Biological Activities

  • Enzyme Inhibition : This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in tumor growth and proliferation.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells, particularly breast cancer cell lines, thereby inhibiting cell proliferation .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

Target Interaction

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound binds to FGFRs, inhibiting their activity and disrupting downstream signaling pathways that promote tumor growth. This interaction is crucial for its anticancer effects .

Cellular Effects

  • Apoptosis Induction : In vitro studies have shown that the compound can trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy .
  • Cell Proliferation Inhibition : It significantly reduces the proliferation rate of various cancer cell lines, indicating its potential as a therapeutic agent against malignancies .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound. Below is a summary of significant findings:

StudyFindingsReference
Study on FGFR InhibitionDemonstrated potent inhibition of FGFRs with IC50 values ranging from 7 nM to 712 nM across different isoforms. The compound also inhibited breast cancer cell proliferation and induced apoptosis.
Antiproliferative ActivityEvaluated against various human tumor cell lines, showing effective inhibition with GI50 values in the nM to μM range.
Inflammatory ResponseInvestigated for its ability to modulate inflammatory responses in macrophages, showing significant inhibition of TNF-α release upon stimulation.

Q & A

Q. What are the established synthetic routes for Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves cyclization and functionalization steps. A common approach is the cyclization of ethyl 5-amino-pyrrolo[2,3-b]pyridine derivatives under acidic or basic conditions, followed by methoxy group introduction via nucleophilic substitution or coupling reactions. For example, analogous bromo derivatives are synthesized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which could be adapted for methoxy substitution by replacing bromine with a methoxy precursor . Optimizing conditions like temperature (60–100°C), solvent (DMF or THF), and catalyst (Pd(PPh₃)₄) can achieve yields up to 85% based on similar pyrrolopyridine syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxy group (δ ~3.8 ppm for OCH₃) and ester functionality (δ ~4.3 ppm for CH₂CH₃).
  • HPLC-MS : To assess purity (>98%) and molecular ion peaks ([M+H]⁺ expected at m/z ~247.1).
  • X-ray Crystallography : For unambiguous structural confirmation using SHELX programs, which refine crystallographic data to determine bond angles and torsional strain .
  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches.

Q. What are the primary research applications of this compound in medicinal chemistry?

The pyrrolo[2,3-b]pyridine core is a privileged scaffold in drug discovery. This compound serves as:

  • A kinase inhibitor precursor : Analogous halogenated derivatives (e.g., 5-bromo or 3-iodo) inhibit FGFRs and EGFRs, suggesting methoxy variants may target similar pathways .
  • A building block for antitumor agents : Structural analogs demonstrate antiproliferative activity in cancer cell lines (e.g., IC₅₀ <10 µM in MCF-7) .
  • A probe for biochemical assays : Functionalization at the 2-carboxylate position enables conjugation to fluorescent tags or biotin for target engagement studies .

Advanced Research Questions

Q. How can conflicting solubility or reactivity data for this compound be resolved during reaction optimization?

Contradictions often arise from solvent polarity or pH effects. For example:

  • Solubility Issues : Use co-solvents (DMSO:EtOH mixtures) or sonication to enhance dissolution.
  • Unexpected Reactivity : Methoxy groups can act as weak directing groups in electrophilic substitution. Control experiments with deuterated solvents (e.g., DMSO-d₆) and kinetic studies (via in-situ IR) help identify intermediates .
  • Byproduct Formation : Monitor reactions with TLC or LC-MS at intervals. For ester hydrolysis under basic conditions, adjust pH (<7) or use protective groups (e.g., Boc) .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

Bioavailability challenges stem from poor membrane permeability. Solutions include:

  • Prodrug Design : Replace the ethyl ester with a more lipophilic group (e.g., pivaloyloxymethyl) to enhance absorption.
  • Cocrystallization : Co-formers like succinic acid improve solubility without altering pharmacological activity .
  • Nanoparticle Encapsulation : PLGA-based nanoparticles increase circulation time and target specificity (e.g., 70% encapsulation efficiency reported for similar compounds) .

Q. How do electronic effects of the methoxy group influence structure-activity relationships (SAR) in kinase inhibition?

The methoxy group’s electron-donating nature alters π-π stacking and hydrogen-bond interactions in kinase binding pockets. SAR studies on analogs show:

  • Methoxy Position : 5-Methoxy (vs. 6-methoxy) enhances FGFR1 inhibition due to optimal alignment with the ATP-binding site (ΔG ~-9.2 kcal/mol in docking studies) .
  • Substituent Effects : Replacing methoxy with electron-withdrawing groups (e.g., NO₂) reduces activity, confirming the importance of electron donation for target binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.